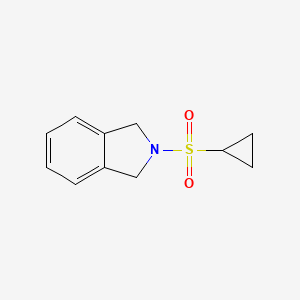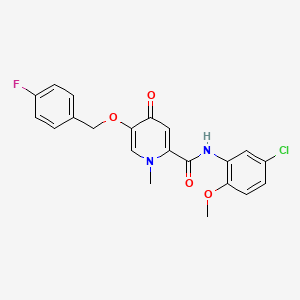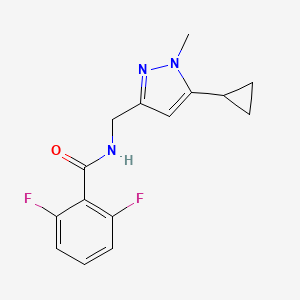![molecular formula C25H22ClNO5 B2931114 [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate CAS No. 2970-29-8](/img/no-structure.png)
[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate is a useful research compound. Its molecular formula is C25H22ClNO5 and its molecular weight is 451.9. The purity is usually 95%.
BenchChem offers high-quality [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectral Characterization and Structural Analysis
- Research on similar compounds involves spectral characterization and crystal structure analysis using techniques such as FT-IR, NMR, NOESY spectroscopy, and X-ray single-crystal diffraction. Such studies are crucial for understanding the electronic structure and molecular geometry, which are essential for designing materials with specific properties (Umamatheswari, Pratha, & Kabilan, 2011).
Synthetic Methodologies
- The synthesis of cyclo-2,4,6-triarsa-1,3,5-triazanes from related compounds demonstrates the influence of substituent steric strain on the stability of pnictazane oligomers. This highlights the importance of synthetic strategies in creating compounds with desired stabilities and functionalities (Burford, Landry, Ferguson, & McDonald, 2005).
Asymmetric Synthesis
- Asymmetric synthesis techniques using chiral phosphonium ylides have been developed for creating optically active cyclohexa-1,3-diene derivatives, which are versatile intermediates in the synthesis of natural products and biologically active compounds. This underscores the role of asymmetric synthesis in producing chiral molecules for pharmaceutical applications (Ye et al., 2009).
Catalysis and Reaction Mechanisms
- Studies on the catalytic effects of Lewis acids in 1,3-dipolar cycloaddition reactions of carbonyl ylides with imines demonstrate the significance of catalysis in enhancing reaction efficiency and selectivity. Such research is pivotal in developing new synthetic routes for complex organic molecules (Suga et al., 2005).
Materials Science Applications
- The preparation and characterization of polymethylenebis-(diphenylcyclopropenium) dications as part of studies on their stability, reactivity, and potential applications in materials science illustrate the interdisciplinary nature of research on such compounds. These studies contribute to the development of new materials with unique electronic and optical properties (Komatsu, Masumoto, Waki, & Okamoto, 1982).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate involves the reaction of two starting materials, namely 4,6-diphenyl-2-pyranone and cyclohexane-1,3-dione, followed by a series of reactions to form the final product.", "Starting Materials": [ "4,6-diphenyl-2-pyranone", "cyclohexane-1,3-dione", "dimethylamine", "perchloric acid" ], "Reaction": [ "Step 1: 4,6-diphenyl-2-pyranone is reacted with cyclohexane-1,3-dione in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-one.", "Step 2: The intermediate is then reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride to form the corresponding iminium ion [4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium.", "Step 3: The iminium ion is then treated with perchloric acid to form the final product [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate." ] } | |
CAS-Nummer |
2970-29-8 |
Molekularformel |
C25H22ClNO5 |
Molekulargewicht |
451.9 |
IUPAC-Name |
[4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C25H22NO.ClHO4/c1-26(2)23-15-13-21(14-16-23)25-18-22(19-9-5-3-6-10-19)17-24(27-25)20-11-7-4-8-12-20;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
GPSJHXLNUGNYOV-UHFFFAOYSA-M |
SMILES |
C[N+](=C1C=CC(=C2C=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2931036.png)

![Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2931038.png)
![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)
![2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2931040.png)
![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)
![4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2931043.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931048.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)